![molecular formula C10H11FO B2749877 1-(2-Fluorophenyl)butan-1-one CAS No. 21550-03-8](/img/structure/B2749877.png)
1-(2-Fluorophenyl)butan-1-one
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Overview
Description
“1-(2-Fluorophenyl)butan-1-one” is a chemical compound with the CAS Number: 150322-75-1 . It has a molecular weight of 166.2 and its IUPAC name is 1-(2-fluorophenyl)-2-butanone .
Molecular Structure Analysis
The molecular structure of “1-(2-Fluorophenyl)butan-1-one” is represented by the linear formula C10H11FO . The InChI code for this compound is 1S/C10H11FO/c1-2-9(12)7-8-5-3-4-6-10(8)11/h3-6H,2,7H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Fluorophenyl)butan-1-one” include a molecular weight of 166.2 .Scientific Research Applications
- Antipsychotic Agents : Derivatives of 1-(2-Fluorophenyl)butan-1-one have been investigated for their antipsychotic properties. For instance, lumateperone (also known as ITI-007) is a compound derived from this structure and has shown promise in treating schizophrenia and bipolar disorder .
- Antitubercular Activity : Researchers have synthesized derivatives of 1-(2-Fluorophenyl)butan-1-one and evaluated their efficacy against Mycobacterium tuberculosis (MTB). These compounds exhibit potential as antitubercular agents .
Medicinal Chemistry and Drug Development
Mechanism of Action
Target of Action
Similar compounds, such as synthetic cathinones, have been known to interact with various neurotransmitter systems
Mode of Action
It’s structurally similar to synthetic cathinones, which are known to act as central nervous system stimulants . They typically exert their effects by increasing the concentration of monoamines, such as dopamine, norepinephrine, and serotonin, in the synaptic cleft .
Biochemical Pathways
Based on its structural similarity to synthetic cathinones, it may influence the monoaminergic system . This system includes the dopaminergic, serotonergic, and noradrenergic pathways, which play crucial roles in mood regulation, reward, and arousal .
Result of Action
Synthetic cathinones, which are structurally similar, are known to induce psychoactive effects, including euphoria, increased sociability, and heightened sensory perception . They can also cause adverse effects such as tachycardia, hypertension, and potential neurotoxicity .
Action Environment
The action, efficacy, and stability of 1-(2-Fluorophenyl)butan-1-one can be influenced by various environmental factors. These may include the presence of other substances, the physiological state of the individual, and the specific conditions under which the compound is stored or administered . .
properties
IUPAC Name |
1-(2-fluorophenyl)butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-2-5-10(12)8-6-3-4-7-9(8)11/h3-4,6-7H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGZHRKSGKVZIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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